![molecular formula C13H11ClN2O2 B1612460 3-Amino-2-(2-chloroanilino)benzoic acid CAS No. 893613-01-9](/img/structure/B1612460.png)
3-Amino-2-(2-chloroanilino)benzoic acid
Overview
Description
Synthesis Analysis
A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .Molecular Structure Analysis
The molecular structure of 3-Amino-2-(2-chloroanilino)benzoic acid can be viewed as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Trypanocidal Activity
This compound has shown potential in the treatment of Chagas disease, a chronic disease caused by the kinetoplastid protozoan parasite Trypanosoma cruzi . It has been found to inhibit trans-sialidase (TS), an enzyme that has become a pharmacological target for new anti-Chagas drugs .
Anti-Trypanosomal Agents
In addition to its trypanocidal activity, this compound has also been used as an anti-trypanosomal agent . Three compounds sharing a para-aminobenzoic acid moiety showed potent trypanocidal activity, more potent than commercially available drugs nifurtimox and benznidazole .
Anticancer Properties
Para-aminobenzoic acid (PABA) compounds, including “3-Amino-2-(2-chloroanilino)benzoic acid”, have shown potential as anticancer agents . For example, the compound N-(4-((3-Methoxyphenyl)carbamoyl)phenyl) nicotinamide was found to have a noticeable in vitro VEGFR-2 inhibitory effect .
Anti-Alzheimer’s Properties
PABA compounds have also shown potential in the treatment of Alzheimer’s disease . Further research is needed to evaluate the safety and efficacy of these compounds in clinical investigations .
Antibacterial Properties
PABA compounds have demonstrated antibacterial properties, suggesting their potential as therapeutic agents in future clinical trials .
Antiviral Properties
These compounds have also shown antiviral properties, further expanding their potential therapeutic applications .
Antioxidant Properties
PABA compounds have been observed to have antioxidant properties , which could be beneficial in the treatment of various health conditions.
Anti-Inflammatory Properties
Lastly, these compounds have demonstrated anti-inflammatory properties , suggesting their potential use in the treatment of inflammatory diseases.
Safety And Hazards
properties
IUPAC Name |
3-amino-2-(2-chloroanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-5-1-2-7-11(9)16-12-8(13(17)18)4-3-6-10(12)15/h1-7,16H,15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUDQFCNBSUBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=C2N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587533 | |
Record name | 3-Amino-2-(2-chloroanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(2-chlorophenyl)amino]benzoic acid | |
CAS RN |
893613-01-9 | |
Record name | 3-Amino-2-(2-chloroanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-(2-chlorophenylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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